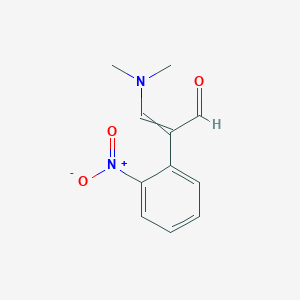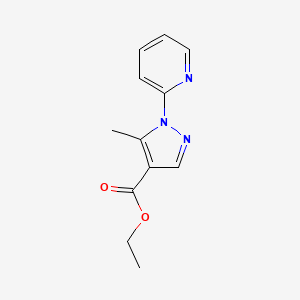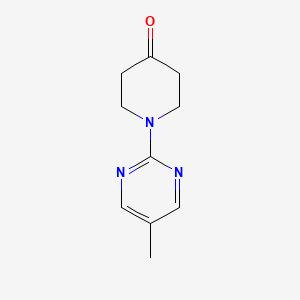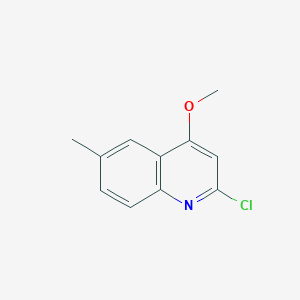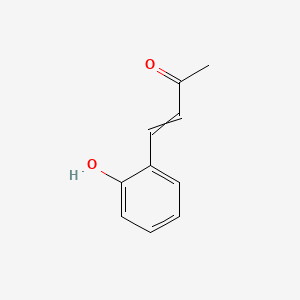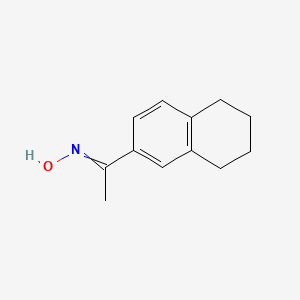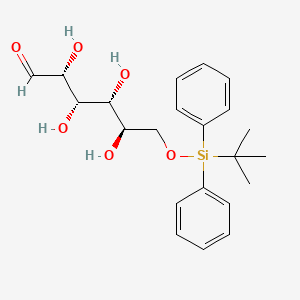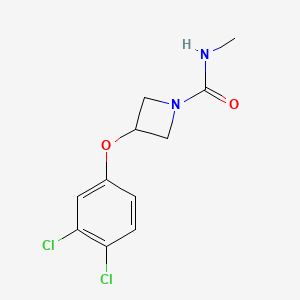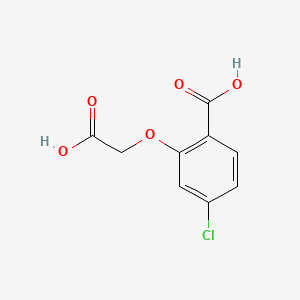![molecular formula C19H13F2N3O2 B8741702 4-FLUORO-N-[6-(4-FLUOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE](/img/structure/B8741702.png)
4-FLUORO-N-[6-(4-FLUOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-FLUORO-N-[6-(4-FLUOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two 4-fluorobenzoylamino groups attached to the 2 and 6 positions of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-[6-(4-FLUOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE typically involves the reaction of 2,6-diaminopyridine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-[6-(4-FLUOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the benzoylamino groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation or reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-FLUORO-N-[6-(4-FLUOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-[6-(4-FLUOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(2-benzimidazolyl)pyridine: Known for its use as an optical sensor and inhibitor of small conductance calcium-activated potassium channels.
2,6-Bis(1H-imidazol-2-yl)pyridine: Used in coordination chemistry and known for its high-temperature spin crossover properties.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: A versatile ligand used in supramolecular and coordination chemistry.
Uniqueness
4-FLUORO-N-[6-(4-FLUOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE is unique due to the presence of fluorine atoms in its structure, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H13F2N3O2 |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
4-fluoro-N-[6-[(4-fluorobenzoyl)amino]pyridin-2-yl]benzamide |
InChI |
InChI=1S/C19H13F2N3O2/c20-14-8-4-12(5-9-14)18(25)23-16-2-1-3-17(22-16)24-19(26)13-6-10-15(21)11-7-13/h1-11H,(H2,22,23,24,25,26) |
InChI Key |
KBTIBVAUZNSDBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
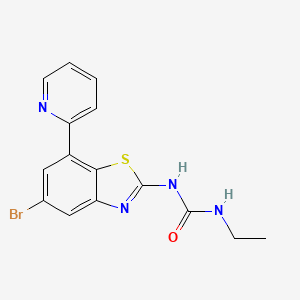
![(19R)-19-ethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B8741628.png)
